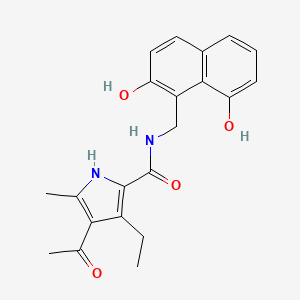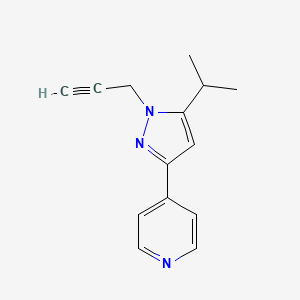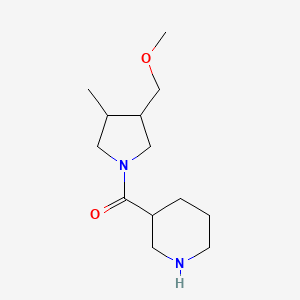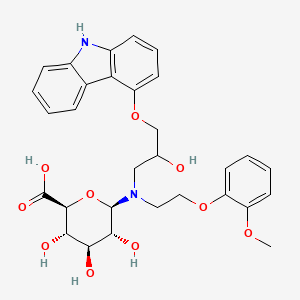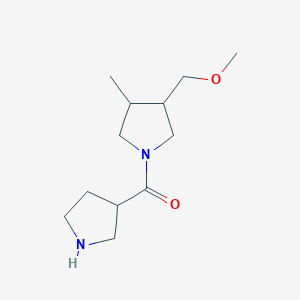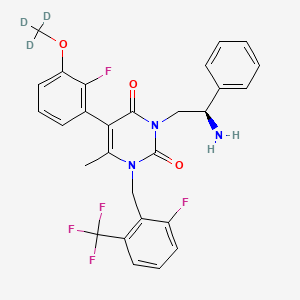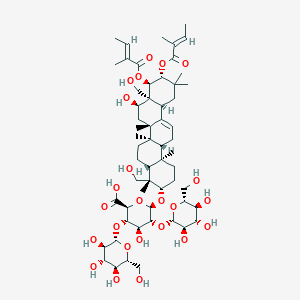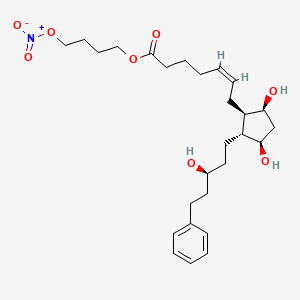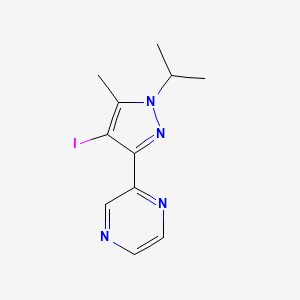![molecular formula C16H15N3O4S B13427565 4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)
4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol involves several steps. One common method includes the reaction of 1,1-dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazine with 2-methoxybenzaldehyde under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Aplicaciones Científicas De Investigación
4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol involves its interaction with specific molecular targets. It inhibits the YAP/TAZ-TEAD interaction, which plays a crucial role in regulating gene expression and cellular proliferation. By disrupting this interaction, the compound can potentially inhibit the growth of cancer cells and induce apoptosis .
Comparación Con Compuestos Similares
4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol can be compared with other similar compounds, such as:
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: Known for its antimicrobial properties.
4-{[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}benzoic acid: Used in various chemical reactions and as a building block in organic synthesis.
2,1-Benzothiazine 2,2-Dioxides: Evaluated for their pharmacological activities, including KATP channel activation.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in targeting the YAP/TAZ-TEAD interaction .
Propiedades
Fórmula molecular |
C16H15N3O4S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H15N3O4S/c1-19(17-10-11-7-8-13(20)14(9-11)23-2)16-12-5-3-4-6-15(12)24(21,22)18-16/h3-10,20H,1-2H3/b17-10- |
Clave InChI |
FAIUSERPLQCZGR-YVLHZVERSA-N |
SMILES isomérico |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C\C3=CC(=C(C=C3)O)OC |
SMILES canónico |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



